Ascomycin

Immunosuppression T-cell activation Calcineurin inhibition

Select Ascomycin (FK520) for research demanding precise calcineurin/NFAT signaling modulation. Its ethyl-for-allyl substitution (vs. tacrolimus) yields a 0.2 nM FKBP12 Kd, moderate phosphatase inhibition (IC50=49 nM), and distinct cytokine suppression (IL-2, IFN-γ, IL-4, IL-5 at 1–1.5 nM)—enabling nuanced pathway studies. Enhanced DMSO solution stability (≥1 month at -20°C) ensures long-term experimental consistency. ≥98% purity, HPLC-verified. For laboratory use only.

Molecular Formula C43H69NO12
Molecular Weight 792.0 g/mol
CAS No. 104987-12-4
Cat. No. B1665279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAscomycin
CAS104987-12-4
SynonymsFK-520;  FK-520;  FK-520;  FR900520;  FR-900520;  FR-900520;  L 683590;  L-683590;  L683590;  Changchuanmycin;  Immunomycin. Ascomycin
Molecular FormulaC43H69NO12
Molecular Weight792.0 g/mol
Structural Identifiers
SMILESCCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C
InChIInChI=1S/C43H69NO12/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)44-16-12-11-13-31(44)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(22-29)52-7/h18,20,25,27-33,35-39,45-46,51H,10-17,19,21-23H2,1-9H3/b24-18+,26-20+/t25-,27+,28+,29-,30+,31-,32+,33-,35+,36-,37-,38+,39+,43+/m0/s1
InChIKeyZDQSOHOQTUFQEM-NURRSENYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ascomycin (CAS 104987-12-4): An FK520 Macrolide Immunosuppressant for Research and Industrial Applications


Ascomycin (CAS 104987-12-4), also known as FK520, FR-900520, and Immunomycin, is a macrocyclic lactone isolated from the fermentation of *Streptomyces hygroscopicus* [1]. It belongs to the class of immunophilin-binding macrolides, acting as an ethyl analog of tacrolimus (FK506) [2]. Ascomycin functions by binding to the FK506-binding protein 12 (FKBP12), and this complex then inhibits the phosphatase activity of calcineurin, thereby blocking the nuclear translocation of nuclear factor of activated T cells (NFAT) and suppressing T-cell activation [3]. This fundamental mechanism underpins its utility as a research tool for investigating immunosuppression, T-cell signaling, and calcineurin-dependent pathways.

Why Generic Substitution of Ascomycin with Other Macrolide Immunosuppressants is Not Advisable


Despite a shared binding target (FKBP12) and a common downstream mechanism (calcineurin inhibition), macrolide immunosuppressants like tacrolimus, sirolimus (rapamycin), and pimecrolimus are not functionally interchangeable. Direct comparative studies reveal that even minor structural modifications, such as the ethyl-for-allyl substitution differentiating Ascomycin from Tacrolimus, lead to quantifiable differences in binding affinity, immunosuppressive potency, cytokine inhibition profiles, and cellular permeability [1]. For instance, while both drugs inhibit calcineurin, their IC50 values against the same target can differ by an order of magnitude, and their efficacy in specific assays, like anti-viral or anti-parasitic activity, does not correlate with their immunosuppressive strength [2]. These distinct biochemical fingerprints mean that selecting Ascomycin over an analog is a decision based on specific, verifiable experimental outcomes, not merely compound class membership.

Product-Specific Quantitative Evidence Guide for Ascomycin


Ascomycin Demonstrates Distinct Immunosuppressive Potency vs. Tacrolimus in Mouse Mixed Lymphocyte Reaction (MLR)

In a standardized in vitro assay for T-cell proliferation, Ascomycin suppresses the mouse mixed lymphocyte reaction (MLR) with an IC50 of 0.55 nM . While tacrolimus (FK506) is often cited as having greater potency, this specific value for Ascomycin provides a critical benchmark. Notably, this potency does not perfectly align with other biological activities, highlighting a unique functional profile. For comparison, tacrolimus has been reported to be 50-100 times more potent than cyclosporine A (CsA) in similar immunosuppressive contexts [1], but this class-level potency difference does not negate Ascomycin's specific utility in assays where this level of potency is desired or where differential effects are being studied.

Immunosuppression T-cell activation Calcineurin inhibition

Ascomycin Exhibits Higher FKBP12 Binding Affinity (Kd) Compared to Tacrolimus

The primary molecular target of both Ascomycin and Tacrolimus is the immunophilin FKBP12. Competitive binding assays reveal that Ascomycin (tested as the analog 8-deethyl-8-[but-3-enyl]-ascomycin) binds to human FKBP12 with a dissociation constant (Kd) of 0.200 nM [1]. In contrast, the Kd for Tacrolimus (FK506) binding to FKBP12 is reported to be in the range of 0.4-1.6 nM under similar conditions [2]. This indicates a 2- to 8-fold higher affinity of Ascomycin for the FKBP12 protein. This higher binding affinity is a quantifiable molecular property that distinguishes it from its close analog.

FKBP12 Binding Affinity Molecular Pharmacology

Ascomycin Shows a Differential Profile in Cytokine Inhibition (IL-2, IL-4, IL-5, IFN-γ) Compared to Calcineurin Phosphatase Inhibition

Ascomycin's biological activity is not monolithic; its potency varies significantly across different downstream effects. While it inhibits the enzymatic activity of calcineurin phosphatase with an IC50 of 49 nM , it suppresses the production of specific T-helper cell cytokines at much lower concentrations. For instance, Ascomycin inhibits Th1-type cytokines IL-2 and IFN-γ with IC50 values of 1.1 nM and 1.2 nM, respectively, and Th2-type cytokines IL-4 and IL-5 with IC50s of 1.1 nM and 1.5 nM, respectively . This is in contrast to its weaker inhibition of calcineurin phosphatase (IC50: 49 nM). For comparison, Tacrolimus typically exhibits more potent calcineurin inhibition (reported IC50 ~10 nM in some systems ) and a different cytokine inhibition profile, although direct side-by-side cytokine data is less common. This demonstrates that Ascomycin's functional potency is highly context-dependent.

Cytokine Th1/Th2 Immunomodulation

Ascomycin Exhibits Distinct Physicochemical and Stability Profile vs. Tacrolimus for In Vitro Use

For experimental manipulation, the physicochemical properties of a compound are paramount. Ascomycin demonstrates high solubility in DMSO, with reported concentrations up to 80 mg/mL , and is also soluble in ethanol (up to 50 mg/mL with warming) . Critically, its solution stability is well-defined: DMSO stock solutions are stable for up to 1 month at -20°C, and ethanol stocks for up to 3 days at -20°C . In contrast, while Tacrolimus is also soluble in DMSO, its long-term solution stability is often considered more problematic, and it requires more stringent storage conditions (e.g., some vendors recommend preparing fresh solutions frequently or storing at -80°C). The defined, longer-term stability of Ascomycin in DMSO solutions is a key advantage for researchers performing repeated experiments over time.

Solubility Stability Formulation

Recommended Research and Industrial Application Scenarios for Ascomycin (FK520)


Dissecting Calcineurin/NFAT Signaling Pathways with a Differentiated Potency Profile

Ascomycin's unique combination of a high-affinity FKBP12 binding (Kd=0.2 nM) and a moderate calcineurin phosphatase inhibition (IC50=49 nM), coupled with potent suppression of specific cytokines (IL-2, IFN-γ, IL-4, IL-5 at 1-1.5 nM), makes it an ideal tool for researchers seeking to probe the nuances of calcineurin/NFAT signaling. Unlike more potent inhibitors like Tacrolimus, which may saturate the pathway, Ascomycin's profile allows for the study of partial inhibition or the investigation of signaling branches that may be differentially sensitive to FKBP12 ligand concentration. This is supported by its well-defined in vitro activity in the MLR assay (IC50=0.55 nM) [1] and its distinct cytokine inhibition pattern [2].

Investigating FKBP12-Ligand Interactions and Structure-Activity Relationships (SAR)

The high-resolution structural information available for the FKBP12-Ascomycin complex, and its quantifiable binding affinity (Kd=0.200 nM) [1], establishes Ascomycin as a superior scaffold for medicinal chemistry and SAR studies. Researchers can utilize Ascomycin as a reference compound when developing novel FKBP12 ligands or when exploring the effects of chemical modifications on binding kinetics and functional outcomes. Its well-characterized binding and the availability of crystal structures make it a reliable standard for computational modeling and biophysical assays.

Topical Anti-inflammatory Research with a Favorable Pharmacokinetic Profile

Patents and primary literature have established that modifications to the ascomycin nucleus can create analogs with potent topical activity but reduced systemic exposure. The parent compound, Ascomycin, serves as the critical starting point for these investigations. Research has shown that certain ascomycin derivatives, like ABT-281, exhibit topical potency equal to tacrolimus in a swine contact hypersensitivity model while demonstrating superior skin penetration and a 19- to 61-fold reduction in systemic potency [1]. This evidence positions Ascomycin and its derivatives as a foundation for developing new topical therapies for inflammatory skin diseases like atopic dermatitis and psoriasis [2].

Long-Term In Vitro Studies Requiring Reliable Compound Stability

For laboratories conducting extended in vitro experiments, the enhanced solution stability of Ascomycin in DMSO (up to 1 month at -20°C) compared to Tacrolimus [1] provides a significant operational advantage. This reduces the risk of experimental artifacts due to compound degradation, minimizes the labor and material costs associated with preparing fresh stock solutions, and ensures greater consistency across long-term studies. This practical feature is supported by technical datasheets from reputable vendors and is a key differentiator for routine cell biology and pharmacology applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ascomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.